molecular formula C9H9NS B3187467 Benzeneacetonitrile, 3-(methylthio)- CAS No. 153438-48-3

Benzeneacetonitrile, 3-(methylthio)-

Cat. No.: B3187467
CAS No.: 153438-48-3
M. Wt: 163.24 g/mol
InChI Key: YGPPDGSFUORYIQ-UHFFFAOYSA-N
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Description

Benzeneacetonitrile, 3-(methylthio)-, also known as 3-(methylthio)benzeneacetonitrile, is an organic compound with the molecular formula C8H9NS. It is characterized by a benzene ring substituted with a methylthio group (-SCH3) at the third position and an acetonitrile group (-C≡N) attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of Benzeneacetonitrile, 3-(methylthio)- typically begins with benzene or toluene as the starting material.

  • Thiolation Reaction:

  • Nitrilation Reaction: The acetonitrile group is introduced through a nitrilation reaction, where the thiolated benzene compound is treated with ammonia and a nitrating agent such as sodium nitrite (NaNO2) under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of Benzeneacetonitrile, 3-(methylthio)- involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: Benzeneacetonitrile, 3-(methylthio)- can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

  • Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong bases or acids.

Major Products Formed:

  • Oxidation Products: 3-(methylthio)benzene sulfoxide and 3-(methylthio)benzene sulfone.

  • Reduction Products: 3-(methylthio)benzylamine.

  • Substitution Products: Various halogenated or alkylated derivatives of the benzene ring.

Scientific Research Applications

Benzeneacetonitrile, 3-(methylthio)- has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzeneacetonitrile, 3-(methylthio)- exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Benzeneacetonitrile, 2-(methylthio)-

  • Benzeneacetonitrile, 4-(methylthio)-

  • Benzeneacetonitrile, 2,6-dimethyl-

Uniqueness: Benzeneacetonitrile, 3-(methylthio)- is unique due to the specific positioning of the methylthio and acetonitrile groups on the benzene ring, which influences its chemical reactivity and biological activity compared to its positional isomers.

This comprehensive overview highlights the significance of Benzeneacetonitrile, 3-(methylthio)- in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and application in multiple fields.

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPPDGSFUORYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the process described in Example 183 via the intermediates (3-methylsulfanylphenyl)methanol (MS (ESI+): 155) and (3-methylsulfanylphenyl)acetonitrile (MS (ESI+): 164). In step c), the reaction mixture was not heated under reflux after the addition of the methyl acrylate, but stirred for 16 h at room temperature. From 2.9 g of (3-methylsulfanylphenyl)acetonitrile, 0.85 g of the title compound was obtained.
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Synthesis routes and methods II

Procedure details

To a solution of 1-chloromethyl-3-methylsulfanyl-benzene (26.9 g, 0.156 mol) and 18-crown-6 (2 g, 7.8 mmol) in dry acetonitrile (100 mL) was added potassium cyanide and stirred at room temperature for 48 hours. A precipitate was formed while adding dichloromethane (400 mL). The suspension was filtered, washed with water (2×150 mL), dried (Na2SO4) concentrated and distilled under reduced pressure to give a colorless oil (22.9 g, 91%). MS: 161.9 (M+1−).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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